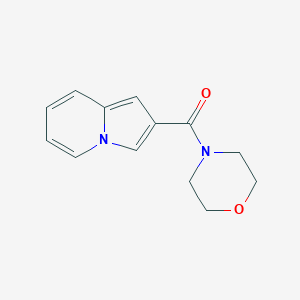
2-(Morpholine-4-carbonyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholine-4-carbonyl)indolizine is a heterocyclic compound that combines the structural features of indolizine and morpholine. Indolizine, an isomer of indole, is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholine-4-carbonyl)indolizine typically involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Morpholine-4-carbonyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Unfortunately, the available search results do not provide specific details focusing solely on the applications of the compound "2-(Morpholine-4-carbonyl)indolizine." However, the search results do provide some context regarding morpholine derivatives and indolizines in general, which can help infer potential applications .
Morpholine Derivatives in CNS-Active Drugs
Morpholines are valuable scaffolds in central nervous system (CNS) drug development due to their balanced lipophilic-hydrophilic profile, favorable pKa values, and flexible conformation . They can enhance potency through molecular interactions, modulate pharmacokinetic/pharmacodynamic properties, and improve bioavailability .
Indolizines and Their Applications
Indolizines possess high fluorescence quantum efficiency and are useful for creating structurally novel compounds . Indolizine derivatives can inhibit phosphoinositide 3-kinases (PI3K) and may be useful in treating disorders associated with PI3K enzymes .
Potential Applications of this compound (based on the general information)
Given that the compound contains both a morpholine and an indolizine moiety, it might have potential applications related to the individual properties of these two structures:
- CNS-related applications: As a morpholine derivative, it may be explored for CNS drug development, potentially acting as an anxiolytic or antidepressant .
- Enzyme inhibition: It might be investigated for its ability to inhibit enzymes involved in neurodegenerative diseases or CNS tumors .
- PI3K inhibition: As an indolizine derivative, it may have the potential for treating disorders associated with PI3K enzymes .
Mecanismo De Acción
The mechanism of action of 2-(Morpholine-4-carbonyl)indolizine involves its interaction with specific molecular targets and pathways. The indolizine nucleus can bind to various receptors and enzymes, modulating their activity. The morpholine-4-carbonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Indole: Shares the indole nucleus but lacks the morpholine-4-carbonyl group.
Indolizine: The parent compound without the morpholine-4-carbonyl group.
Morpholine: Contains the morpholine ring but lacks the indolizine nucleus.
Uniqueness: 2-(Morpholine-4-carbonyl)indolizine is unique due to the combination of the indolizine and morpholine-4-carbonyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
indolizin-2-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(14-5-7-17-8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCBJVXNDHNHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













